molecular formula C23H20N2O5S B11220939 ethyl 2-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate

ethyl 2-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate

Cat. No.: B11220939
M. Wt: 436.5 g/mol
InChI Key: DUSDQSHUKOMWJE-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine core, which is known for its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfone group: Oxidation of the thiazine core using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the benzoate moiety: This step involves the esterification of the intermediate with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or thiazine moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Ethyl 2-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

    6-Methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: Shares a similar core structure but lacks the benzoate moiety.

    9-Methoxy-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: Contains a methoxy group instead of the benzoate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 2-[(6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carbonyl)amino]benzoate

InChI

InChI=1S/C23H20N2O5S/c1-3-30-23(27)17-9-4-6-10-19(17)24-22(26)15-12-13-20-18(14-15)16-8-5-7-11-21(16)31(28,29)25(20)2/h4-14H,3H2,1-2H3,(H,24,26)

InChI Key

DUSDQSHUKOMWJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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